(3-Ethoxy-4-methoxyphenyl)methanamine

Catalog No.
S679375
CAS No.
108439-67-4
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethoxy-4-methoxyphenyl)methanamine

CAS Number

108439-67-4

Product Name

(3-Ethoxy-4-methoxyphenyl)methanamine

IUPAC Name

(3-ethoxy-4-methoxyphenyl)methanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

SEMVGKZMRJJWLJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)OC

The exact mass of the compound (3-Ethoxy-4-methoxyphenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Ethoxy-4-methoxyphenyl)methanamine (CAS 108439-67-4) is a highly specialized, primary benzylamine characterized by its 3-ethoxy-4-methoxy substitution pattern. Functioning as a critical building block in advanced organic synthesis, it is predominantly procured for the development of targeted therapeutics, including PDE4, P2X7, and cGMP-phosphodiesterase inhibitors. As a free base liquid with a boiling point of approximately 279.8 °C, it offers excellent solubility in standard organic solvents (e.g., 1,4-dioxane, dichloromethane) and demonstrates high reactivity in amide coupling and nucleophilic substitution workflows. Its precise substitution pattern provides a distinct lipophilic and steric profile that is essential for optimizing the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs) [1].

In procurement and process chemistry, substituting (3-Ethoxy-4-methoxyphenyl)methanamine with closely related analogs, such as 3,4-dimethoxybenzylamine (veratrylamine) or 4-methoxybenzylamine, fundamentally alters the target's structure-activity relationship (SAR) and physicochemical properties. The 3-ethoxy group is not merely a structural variation; it is a critical pharmacophoric element that specifically anchors into the hydrophobic pockets of target enzymes (such as phosphodiesterases) and receptors (like P2X7). Replacing the ethoxy moiety with a methoxy group typically results in a measurable drop in target binding affinity and a reduction in membrane permeability due to altered lipophilicity (logP). Furthermore, in multi-step syntheses, the specific steric hindrance provided by the 3-ethoxy group can influence the regioselectivity and yield of subsequent N-alkylation or amidation reactions, meaning generic analogs cannot serve as drop-in replacements without requiring complete route re-optimization [1].

Amide Coupling Efficiency in P2X7 Inhibitor Synthesis

In the synthesis of advanced pyridazinone-based P2X7 receptor inhibitors, (3-Ethoxy-4-methoxyphenyl)methanamine demonstrates high processability as a nucleophile. When reacted with ethyl 2-(4,5-dibromo-6-oxopyridazin-1(6H)-yl)acetate in a 1,4-dioxane/water mixture at 100 °C, the amine successfully undergoes substitution to yield the critical intermediate. Subsequent transformations utilizing this specific 3-ethoxy-4-methoxybenzyl scaffold routinely achieve downstream yields exceeding 90% (e.g., 92% in related acetamide formations), outperforming bulkier alkoxy analogs that suffer from steric hindrance during the initial coupling phase [1].

Evidence DimensionDownstream coupling yield
Target Compound Data>90% yield in secondary transformations
Comparator Or BaselineBulkier 3-propoxy/isopropoxy analogs (<70% yield due to steric hindrance)
Quantified Difference>20% higher yield retention in multi-step sequences
Conditions1,4-dioxane/water, triethylamine, 100 °C

High coupling efficiency reduces the need for excess equivalents of expensive proprietary intermediates, directly lowering the cost of goods in API manufacturing.

Lipophilicity and Target Pocket Fit for Phosphodiesterase Inhibition

The 3-ethoxy-4-methoxy substitution pattern is a privileged scaffold for phosphodiesterase (PDE) inhibition. Compared to the baseline 3,4-dimethoxybenzylamine (veratrylamine), the presence of the 3-ethoxy group in (3-Ethoxy-4-methoxyphenyl)methanamine increases the calculated logP by approximately 0.4 to 0.5 units. This specific increase in lipophilicity and the extended steric reach of the ethyl group allow the molecule to optimally fill the hydrophobic pocket of PDE enzymes and related targets like cGMP-phosphodiesterase. Substitution with 3,4-dimethoxybenzylamine results in suboptimal hydrophobic interactions, leading to a significant drop in downstream API potency [1].

Evidence DimensionLipophilicity contribution (ΔlogP) and pocket fit
Target Compound DataOptimal hydrophobic anchoring (ΔlogP +0.4-0.5)
Comparator Or Baseline3,4-dimethoxybenzylamine (suboptimal hydrophobic interaction)
Quantified Difference0.4-0.5 logP unit increase
ConditionsSAR optimization for phosphodiesterase hydrophobic binding pockets

Procuring the exact 3-ethoxy-4-methoxy building block is mandatory for maintaining the required binding affinity and pharmacokinetic profile in PDE-targeted drug discovery programs.

Precursor Suitability vs. In-House Nitrile Reduction

In synthetic routes requiring the 3-ethoxy-4-methoxybenzyl framework, starting with the pre-formed primary amine (3-Ethoxy-4-methoxyphenyl)methanamine bypasses the multi-step reduction of 3-ethoxy-4-methoxybenzonitrile. Direct procurement of the amine eliminates the need for hazardous reducing agents (like LiAlH4 or high-pressure hydrogenation) in the primary facility, streamlining the workflow and avoiding the 10-15% yield loss typically associated with the in-house reduction of the nitrile precursor and subsequent purification steps [1].

Evidence DimensionSynthetic step reduction and yield retention
Target Compound Data0 in-house reduction steps (direct use)
Comparator Or Baseline3-ethoxy-4-methoxybenzonitrile (requires reduction, ~10-15% yield loss)
Quantified DifferenceElimination of 1 synthetic step and 10-15% yield recovery
ConditionsIndustrial scale-up of benzylamine derivatives

Purchasing the pre-reduced primary amine accelerates synthetic timelines and eliminates the safety and regulatory overhead associated with handling bulk reducing agents.

Synthesis of P2X7 Receptor Antagonists

Ideal for nucleophilic substitution onto halogenated pyridazinone cores, where the 3-ethoxy-4-methoxybenzyl group provides the necessary pharmacophoric interactions for treating inflammatory and immunological diseases [1].

Development of Phosphodiesterase (PDE) Inhibitors

The preferred building block for synthesizing anthranilic acid derivatives and other scaffolds targeting cGMP-phosphodiesterase or PDE4, where the 3-ethoxy group is critical for hydrophobic pocket binding [2].

Library Generation for CNS Therapeutics

Utilized as a primary amine in combinatorial amide coupling and reductive amination arrays, where its specific logP contribution enhances the blood-brain barrier permeability of the resulting compound libraries compared to standard dimethoxy analogs [2].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Ethoxy-4-methoxy-benzylamine

Dates

Last modified: 08-15-2023

Explore Compound Types